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4-Amino-6-chlorocinnoline-3-carboxamide
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Overview
Description
4-Amino-6-chlorocinnoline-3-carboxamide is a chemical compound with the molecular formula C9H7ClN4O. It is a derivative of cinnoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chlorocinnoline-3-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-chloro-3-nitrobenzaldehyde with hydrazine hydrate, followed by the reduction of the nitro group to an amino group and subsequent acylation to form the carboxamide .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, including the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chlorocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted cinnoline derivatives .
Scientific Research Applications
4-Amino-6-chlorocinnoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Amino-6-chlorocinnoline-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chlorocinnoline: Lacks the carboxamide group, which may affect its reactivity and biological activity.
6-Chloro-4-aminocinnoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
4-Amino-6-chloroquinoline: A quinoline derivative with different electronic and steric properties.
Uniqueness
4-Amino-6-chlorocinnoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Amino-6-chlorocinnoline-3-carboxamide is a heterocyclic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of an amino group, a chlorinated position, and a carboxamide functional group. Its molecular formula is C9H8ClN3O.
Property | Value |
---|---|
Molecular Formula | C₉H₈ClN₃O |
Molecular Weight | 213.63 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not extensively documented |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial and anticancer effects.
- DNA Interaction : The compound can interfere with DNA replication processes, contributing to its anticancer properties.
- Protein Binding : It may bind to proteins or receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Some derivatives of this compound have demonstrated potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2021), the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.
Case Study 3: Anti-inflammatory Properties
Research by Lee et al. (2022) investigated the anti-inflammatory effects of derivatives of this compound in a murine model of arthritis. The study found that administration significantly reduced inflammatory markers compared to controls.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | Biological Activity |
---|---|
4-Amino-6-fluorocinnoline-3-carboxamide | Stronger anticancer properties |
4-Amino-6-methylcinnoline-3-carboxamide | Enhanced antimicrobial activity |
4-Amino-6-chloroquinoline | Broader spectrum against protozoan infections |
Properties
IUPAC Name |
4-amino-6-chlorocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIXXZBUGJIFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N=N2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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